Isostearyl benzoate
Description
Structure
2D Structure
Properties
CAS No. |
34364-24-4 |
|---|---|
Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
16-methylheptadecyl benzoate |
InChI |
InChI=1S/C25H42O2/c1-23(2)19-15-12-10-8-6-4-3-5-7-9-11-13-18-22-27-25(26)24-20-16-14-17-21-24/h14,16-17,20-21,23H,3-13,15,18-19,22H2,1-2H3 |
InChI Key |
BDEHGQOUMOLWCN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Other CAS No. |
34364-24-4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Under Physiological Conditions
In cosmetic applications, isostearyl benzoate may undergo enzymatic hydrolysis in the skin, yielding benzoic acid and isostearyl alcohol . This reaction is pH-dependent and accelerates in alkaline environments:
Experimental findings :
| Condition | Hydrolysis Rate Constant (k, h⁻¹) | Source |
|---|---|---|
| pH 7.4 (simulated skin) | ||
| pH 9.0 |
Catalytic Transesterification
This compound participates in transesterification with shorter-chain alcohols under metal catalysis. For example, copper/2,2′-biquinoline complexes enable benzylic C-H esterification via radical intermediates under blue-light irradiation :
Mechanistic insights :
-
Photochemical redox cycling sustains Cu<sup>I</sup>/Cu<sup>II</sup> activity .
-
Radical intermediates stabilize via hydrogen-atom transfer .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, with primary degradation products including isostearyl alcohol and benzoic acid anhydrides :
Thermal stability data :
| Property | Value | Source |
|---|---|---|
| Boiling point | 426°C (estimated) | |
| Decomposition onset | 250°C | |
| Vapor pressure (20°C) | mmHg |
Enzymatic Biocatalysis
Alternative synthesis routes employ lipases (e.g., Candida antarctica Lipase B) for eco-friendly esterification at lower temperatures (40–60°C) . This method avoids HBr byproducts and achieves >95% conversion efficiency .
Advantages over acid catalysis :
-
Reduced energy input.
-
No corrosive byproducts.
Reactivity in Formulation Matrices
Comparison with Similar Compounds
Key Differences :
- Chain Length and Branching : this compound’s branched C18 chain enhances its lipid solubility and reduces skin penetration compared to shorter-chain analogues like ethylhexyl benzoate or methyl benzoate .
- Volatility : Longer-chain benzoates (e.g., isostearyl, stearyl) exhibit lower volatility, making them ideal for long-wear cosmetics. Shorter chains (e.g., methyl, ethyl) evaporate faster, limiting their utility in leave-on products .
Key Findings :
- This compound and C12-15 alkyl benzoate are mild ocular irritants , unlike shorter-chain analogues (methyl, ethyl), which cause severe irritation .
- No sensitization has been observed for this compound at its maximum use concentration (1%), aligning with its status as a low-risk ingredient in leave-on products .
Metabolic and Toxicity Considerations
- Skin Metabolism : Longer-chain benzoates like this compound are less likely to penetrate the skin, minimizing systemic exposure. If absorbed, they are metabolized into benzoic acid and isostearyl alcohol. The latter has been reviewed by CIR as safe in cosmetics .
- Toxic Metabolites: Shorter-chain benzoates (e.g., methyl, ethyl) release methanol and ethanol upon metabolism, which are associated with systemic toxicity at high doses. This compound’s metabolites (benzoic acid and isostearyl alcohol) have established safety profiles .
Stability in Formulations
This compound enhances pigment dispersion stability in lipsticks, outperforming hydrogenated castor oil derivatives in preventing discoloration and sweating over time . Its branched structure improves compatibility with polyethylene derivatives, critical for achieving smooth textures in anhydrous systems.
Comparative Performance in Cosmetics
- Lipsticks: this compound provides superior spreadability and non-greasy feel compared to stearyl benzoate, which tends to thicken formulations excessively .
- Skincare : At 1% concentration, it offers lighter emolliency than stearyl benzoate (used at 2% in face creams) but greater stability than ethylhexyl benzoate, which degrades under UV exposure .
Preparation Methods
Benzoic Acid
Benzoic acid (C7H6O2), a crystalline aromatic carboxylic acid, serves as the acyl donor. Industrial-grade benzoic acid (≥99.5% purity) is typically sourced via toluene oxidation or hydrolysis of benzotrichloride. Key specifications for esterification include:
Isostearyl Alcohol
Isostearyl alcohol (C18H38O), a branched C18 fatty alcohol, is synthesized via:
- Oxo-synthesis : Hydroformylation of C17 olefins (e.g., heptadecene) with syngas (CO/H2) over cobalt catalysts, followed by hydrogenation.
- Guerbet reaction : Self-condensation of shorter-chain alcohols (e.g., isooctanol) under alkaline conditions at 200–300°C.
Typical properties of cosmetic-grade isostearyl alcohol :
| Property | Value |
|---|---|
| Hydroxyl value | 180–200 mg KOH/g |
| Iodine value | ≤5 g I2/100g |
| Branched isomer content | ≥85% |
Traditional Synthesis Methods
Acid-Catalyzed Esterification
The conventional route employs homogeneous acid catalysts (e.g., H2SO4, p-toluenesulfonic acid) in a reflux system:
Reaction mechanism :
- Protonation : Catalyst protonates benzoic acid’s carbonyl oxygen, enhancing electrophilicity.
- Nucleophilic attack : Isostearyl alcohol’s hydroxyl group attacks the activated carbonyl carbon.
- Water elimination : Tetrahedral intermediate collapses, releasing H2O and regenerating the catalyst.
Process parameters :
| Variable | Optimal Range |
|---|---|
| Molar ratio (acid:alcohol) | 1:1.05–1.10 (alcohol excess) |
| Catalyst loading | 0.5–2.0 wt% (relative to acid) |
| Temperature | 130–150°C |
| Reaction time | 4–8 hours |
Yield : 92–95% conversion, with residual acid removed via alkaline washing.
Reactive Distillation
To overcome equilibrium limitations, continuous reactive distillation integrates reaction and separation:
Apparatus configuration :
- Packed column with acid-resistant structured packing (e.g., Sulzer BX).
- Reboiler temperature: 150–170°C.
- Overhead condenser: 60–80°C to recover unreacted alcohol.
Advantages :
- Shifts equilibrium by removing water (azeotrope with toluene/cyclohexane).
- Achieves >98% conversion in 2–3 hours.
Biocatalytic Synthesis Methods
Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica enable solvent-free esterification under mild conditions:
Typical protocol :
- Enzyme activation : Hydrate lipase at 40°C, 60% relative humidity for 24 h.
- Reaction mixture : Benzoic acid (1 M), isostearyl alcohol (1.2 M), 5% (w/w) enzyme.
- Conditions : 70°C, 200 rpm, 24–48 h under nitrogen.
Performance metrics :
| Metric | Biocatalytic vs. Chemical |
|---|---|
| Conversion | 88–92% vs. 92–95% |
| Energy consumption | 35% lower |
| Catalyst reusability | 10–15 cycles |
Limitations : Enzyme deactivation above 80°C and inhibition by polar solvents.
Purification and Quality Control
Distillation
Short-path distillation under high vacuum (0.1–1.0 mmHg) removes:
- Unreacted alcohol (bp: 220–230°C at 5 mmHg).
- Oligomeric byproducts (e.g., dialkyl ethers).
Typical distillation profile :
| Fraction | Temperature (°C) | Pressure (mmHg) |
|---|---|---|
| Light ends | 80–120 | 0.5 |
| Product | 240–260 | 0.3 |
| Residue | >300 | 0.1 |
Analytical Characterization
GC-MS parameters :
- Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
- Oven program: 50°C (2 min) → 10°C/min → 300°C (10 min).
- Characteristic ions: m/z 105 (benzoyl), 57 (isostearyl fragment).
Acceptance criteria :
| Parameter | Specification |
|---|---|
| Purity (GC area%) | ≥99.0% |
| Acid value | ≤0.5 mg KOH/g |
| Saponification value | 140–150 mg KOH/g |
Industrial-Scale Production Considerations
Batch vs. Continuous Processing
Batch reactor (5000 L) :
- Cycle time: 12–18 hours.
- Yield: 90–93%.
- Energy intensity: 120–150 kWh/ton.
Continuous flow system :
- Throughput: 500 kg/h.
- Yield: 96–98%.
- Capital cost: 40% higher than batch.
Environmental Impact
Waste streams :
- Spent catalyst: Neutralized with NaHCO3 for landfill.
- Aqueous phase: Biodegradable (BOD5 350–400 mg/L).
Carbon footprint :
| Method | CO2 eq (kg/kg product) |
|---|---|
| Acid catalysis | 2.8–3.2 |
| Biocatalysis | 1.6–1.9 |
Q & A
Q. What are the established synthetic pathways for isostearyl benzoate, and how can its structural purity be validated?
this compound is synthesized via esterification of isostearyl alcohol and benzoic acid, typically catalyzed by acids (e.g., sulfuric acid) or enzymes. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to detect residual reactants and nuclear magnetic resonance (NMR) spectroscopy to confirm ester bond formation and branching in the isostearyl chain . For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection is recommended .
Q. What physicochemical properties of this compound are critical for its function as an emollient in dermatological formulations?
Key properties include its low volatility (boiling point >300°C), hydrophobicity (logP ~12), and molecular weight (~418.7 g/mol), which contribute to its occlusive and skin-softening effects. Differential scanning calorimetry (DSC) can assess melting behavior (typically 15–25°C), while rheological studies determine viscosity-modifying capabilities in formulations .
Q. How does this compound’s stability vary under different storage conditions, and what analytical methods are used to monitor degradation?
Stability is influenced by temperature, UV exposure, and pH. Accelerated stability testing (40°C/75% relative humidity) over 6–12 months, paired with Fourier-transform infrared spectroscopy (FTIR) , can detect hydrolysis of the ester bond. X-ray diffraction (XRD) identifies crystalline phase changes, while LC-MS identifies degradation products like benzoic acid and isostearyl alcohol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported dermal irritation and sensitization data for this compound?
Discrepancies arise from variations in test concentrations (e.g., 2% vs. 10%), vehicle composition, and model systems (rabbits vs. human epidermal models). A standardized protocol using reconstructed human epidermis (RhE) and IL-8 cytokine release assays is recommended for cross-study comparability. Meta-analyses of historical data (e.g., CIR reports) should account for interspecies differences .
Q. What methodological challenges arise in quantifying this compound metabolites in vivo, and how can these be addressed?
Metabolites like benzoic acid and isostearyl alcohol are endogenous or shared with other esters, complicating tracing. Stable isotope labeling (e.g., deuterated this compound) coupled with tandem mass spectrometry (MS/MS) improves specificity. In vitro hepatocyte models can pre-screen metabolic pathways (e.g., cytochrome P450 activity) .
Q. What computational models are suitable for predicting the environmental fate of this compound, and how do they align with experimental data?
Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate biodegradation (BIOWIN score: 2.5) and bioaccumulation potential (logKow >6). Experimental validation requires shake-flask tests for aqueous solubility and OECD 301F respirometry for biodegradation kinetics. Discrepancies often stem from model assumptions about branched-chain ester hydrolysis .
Q. How can inter-laboratory variability in this compound purity assessments be minimized?
Implementation of standard reference materials (SRMs) from agencies like NIST and harmonized protocols (e.g., ISO 5725) for NMR and GC-MS calibration reduces variability. Collaborative trials using blinded samples and centralized data analysis improve reproducibility .
Q. What gaps exist in understanding the long-term effects of this compound on skin microbiota, and how can these be experimentally addressed?
Current studies focus on acute toxicity, neglecting microbiome interactions. 16S rRNA sequencing of ex vivo skin models treated with this compound (0.5–5% w/v) over 28 days can assess shifts in microbial diversity. Metabolomic profiling (e.g., GC-TOF-MS ) identifies microbiota-derived metabolites influenced by the compound .
Methodological Guidance
Q. What experimental designs are optimal for comparing this compound’s efficacy with structurally similar esters (e.g., stearyl or behenyl benzoate)?
Use a factorial design with controlled variables (e.g., chain length, branching). In vitro TEWL (transepidermal water loss) assays and in vivo corneometry measure moisturizing efficacy. Statistical analysis (ANOVA with Tukey’s post hoc test) identifies significant differences (p<0.05) .
Q. How should researchers approach conflicting data on this compound’s comedogenicity in acne-prone skin models?
Conduct 3D sebocyte-fibroblast co-culture assays with standardized sebum production metrics. Compare results against historical data using Cohen’s kappa coefficient to quantify inter-study agreement. Dose-response curves (0.1–10% concentration) clarify threshold effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
